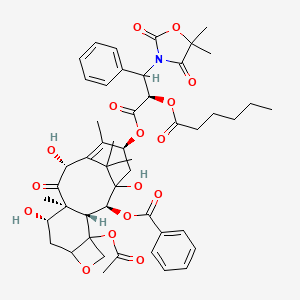

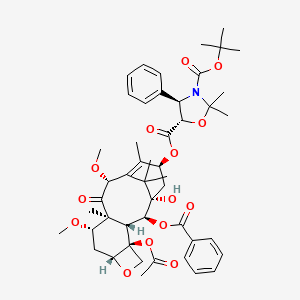

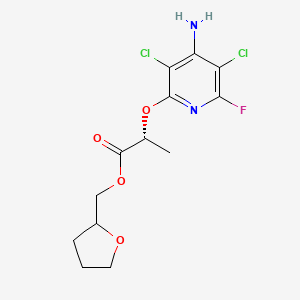

Hexanoyl Docetaxel Metabolite M4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexanoyl Docetaxel Metabolite M4 is a metabolite of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin . This compound is significant in the field of cancer research and treatment due to its role in the metabolism of Docetaxel.

Métodos De Preparación

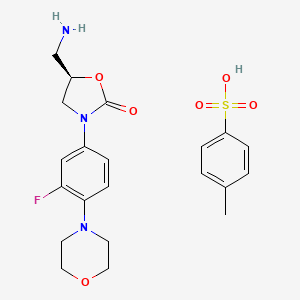

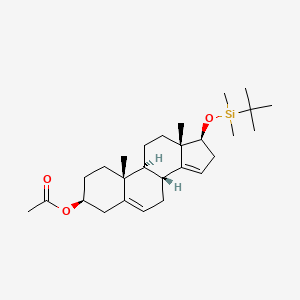

The preparation of Hexanoyl Docetaxel Metabolite M4 involves the metabolism of Docetaxel. Docetaxel is a semisynthetic taxane analog prepared from 10-deacetyl baccatin III, a noncytotoxic precursor isolated from the needles of the European yew tree (Taxus baccata L.) . The metabolic pathway involves the oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel into a primary alcohol, which leads to further oxidation and the formation of cyclic hydroxyoxazolidinones . Industrial production methods for Docetaxel involve high-performance liquid chromatography (HPLC) and mass spectrometry to trace and identify metabolites .

Análisis De Reacciones Químicas

Hexanoyl Docetaxel Metabolite M4 undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel leads to the formation of primary alcohols and cyclic hydroxyoxazolidinones . Common reagents used in these reactions include oxidizing agents and solvents suitable for HPLC . The major products formed from these reactions are the cyclic hydroxyoxazolidinones, which are diastereomers .

Aplicaciones Científicas De Investigación

Hexanoyl Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Docetaxel and its derivatives . In biology and medicine, it is significant in cancer research, particularly in understanding the pharmacokinetics and pharmacodynamics of Docetaxel . The compound is also used in the development of targeted drug delivery systems and novel formulations for cancer treatment .

Mecanismo De Acción

The mechanism of action of Hexanoyl Docetaxel Metabolite M4 involves its role as a metabolite of Docetaxel. Docetaxel binds to microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting cell death . The metabolism of Docetaxel by cytochrome P450 enzymes leads to the formation of this compound, which retains some of the antimitotic properties of the parent compound . The molecular targets and pathways involved include microtubulin and the inhibition of microtubule dynamics .

Comparación Con Compuestos Similares

Hexanoyl Docetaxel Metabolite M4 is similar to other metabolites of Docetaxel, such as M-1, M-2, and M-3 . These metabolites are formed through similar metabolic pathways and share structural similarities. this compound is unique due to its specific chemical structure and the presence of a hexanoyl group . This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites .

Propiedades

Fórmula molecular |

C49H59NO16 |

|---|---|

Peso molecular |

918.0 g/mol |

Nombre IUPAC |

[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1 |

Clave InChI |

ZCNKBHWOZWMUAJ-NMDJHNSKSA-N |

SMILES isomérico |

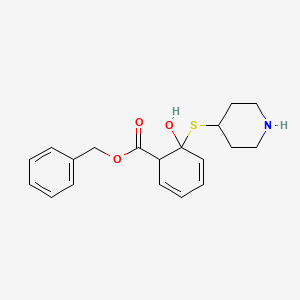

CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |

SMILES canónico |

CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)